molecular formula C15H13Cl2NO3S B3002979 3-(benzenesulfonyl)-N-(2,3-dichlorophenyl)propanamide CAS No. 868676-94-2

3-(benzenesulfonyl)-N-(2,3-dichlorophenyl)propanamide

Cat. No. B3002979
M. Wt: 358.23
InChI Key: JGIQQIFIYTTYLJ-UHFFFAOYSA-N
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Description

The compound "3-(benzenesulfonyl)-N-(2,3-dichlorophenyl)propanamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with benzenesulfonamide moieties have been synthesized and studied for various properties and potential applications, such as anticonvulsant activity and antitumor properties .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves reactions with sulfonyl chlorides and amines in the presence of a base or through amine exchange reactions. For instance, N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared through an uncatalyzed amine exchange reaction with benzylamine . Similarly, N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide derivatives were synthesized by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amines in basic aqueous media . These methods could potentially be adapted for the synthesis of "3-(benzenesulfonyl)-N-(2,3-dichlorophenyl)propanamide".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the orientation of the sulfonamide group and the dihedral angle between the aromatic rings. For example, in N-(3-Chlorophenyl)benzenesulfonamide, the N-H bond is trans to one of the S=O bonds, and the two aromatic rings form a dihedral angle of 65.4° . These structural features are crucial as they can influence the compound's biological activity and interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including further functionalization. The reactivity of the sulfonamide group allows for the introduction of additional substituents, which can be used to modulate the compound's properties. For instance, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines . These reactions are indicative of the versatility of benzenesulfonamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of chloro and sulfonyl groups can affect the compound's solubility, stability, and reactivity. For example, the crystal structure analysis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide revealed a V-shaped molecule with specific dihedral angles and hydrogen bonding patterns that contribute to its stability . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c16-12-7-4-8-13(15(12)17)18-14(19)9-10-22(20,21)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIQQIFIYTTYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(2,3-dichlorophenyl)propanamide

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